molecular formula C10H10N2O2 B3306296 (3-Cyano-benzylamino)-acetic acid CAS No. 926252-79-1

(3-Cyano-benzylamino)-acetic acid

Cat. No.: B3306296
CAS No.: 926252-79-1
M. Wt: 190.2 g/mol
InChI Key: IIKGDXZAORYBPK-UHFFFAOYSA-N
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Description

(3-Cyano-benzylamino)-acetic acid is a benzylamino-acetic acid derivative featuring a cyano (-CN) substituent at the 3-position of the benzyl group. This compound belongs to a broader class of acetic acid derivatives where the benzylamino moiety is modified with various functional groups (e.g., halogens, methoxy, amino). The cyano group imparts distinct electronic and steric properties, influencing its acidity, solubility, and reactivity.

Properties

IUPAC Name

2-[(3-cyanophenyl)methylamino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c11-5-8-2-1-3-9(4-8)6-12-7-10(13)14/h1-4,12H,6-7H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIKGDXZAORYBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)CNCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Cyano-benzylamino)-acetic acid typically involves the reaction of 3-cyanobenzylamine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of 3-cyanobenzylamine attacks the carbon atom of chloroacetic acid, displacing the chlorine atom and forming the desired product.

Reaction Conditions:

    Reagents: 3-cyanobenzylamine, chloroacetic acid

    Solvent: Aqueous or organic solvent (e.g., ethanol)

    Catalyst: Base (e.g., sodium hydroxide)

    Temperature: Room temperature to reflux

    Time: Several hours to complete the reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(3-Cyano-benzylamino)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The cyano group can be oxidized to form carboxylic acids or amides.

    Reduction: The cyano group can be reduced to primary amines.

    Substitution: The benzylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a metal catalyst (e.g., palladium on carbon).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Carboxylic acids or amides

    Reduction: Primary amines

    Substitution: Various substituted benzylamino derivatives

Scientific Research Applications

(3-Cyano-benzylamino)-acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of (3-Cyano-benzylamino)-acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. The benzylamino group can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Key Observations :

  • Electron Effects: The cyano group (-CN) is strongly electron-withdrawing, increasing the acidity of the acetic acid moiety compared to electron-donating groups like -NH₂. This property could enhance interactions with basic residues in enzymes or receptors.
  • Solubility: Polar substituents (e.g., -NH₂) improve aqueous solubility, whereas non-polar groups (e.g., -CN, -Cl) reduce it, directing applications toward lipid-rich environments or organic phases.
  • Reactivity: The cyano group can undergo hydrolysis to form carboxylic acids, making it a versatile precursor in synthetic chemistry .

Biological Activity

(3-Cyano-benzylamino)-acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its synthesis, mechanisms of action, and biological effects, supported by relevant research findings and data tables.

The synthesis of this compound typically involves the reaction of 3-cyanobenzylamine with chloroacetic acid under basic conditions. The nucleophilic substitution reaction results in the formation of the target compound, characterized by the presence of both a cyano group and an acetic acid moiety.

Reaction Conditions:

  • Reagents : 3-cyanobenzylamine, chloroacetic acid
  • Solvent : Aqueous or organic solvent (e.g., ethanol)
  • Catalyst : Base (e.g., sodium hydroxide)
  • Temperature : Room temperature to reflux
  • Time : Several hours to complete the reaction

The biological activity of this compound is believed to be mediated through its interaction with various biological targets:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, potentially modulating their activity.
  • Electrophilic Nature : The cyano group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or other biomolecules. This interaction may lead to alterations in protein function.
  • Binding Affinity : The benzylamino group enhances binding affinity and specificity through hydrophobic interactions and hydrogen bonding, which could be critical for therapeutic applications.

Biological Activity

Research indicates that this compound exhibits a range of biological activities. Below are some notable findings:

Anticancer Activity

Studies have explored the compound's potential as an anticancer agent. For instance, it has been investigated for its ability to inhibit protein kinases involved in cancer cell proliferation. The inhibition of these kinases can lead to reduced tumor growth and improved therapeutic outcomes in cancer treatment .

Anti-inflammatory Properties

The compound has also been evaluated for anti-inflammatory effects. In vitro studies suggest that it can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions characterized by excessive inflammation .

Antimicrobial Activity

Preliminary evaluations have indicated that this compound may possess antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent .

Case Studies and Research Findings

A summary of significant studies evaluating the biological activity of this compound is presented below:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated inhibition of protein kinases; potential for tumor growth reduction .
Study 2Anti-inflammatory EffectsModulated inflammatory pathways in vitro; possible therapeutic implications .
Study 3Antimicrobial PropertiesShowed effectiveness against bacterial strains; further investigation needed .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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